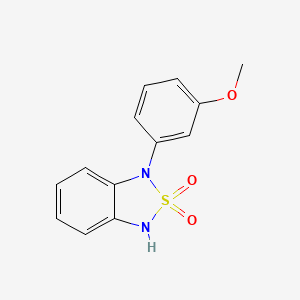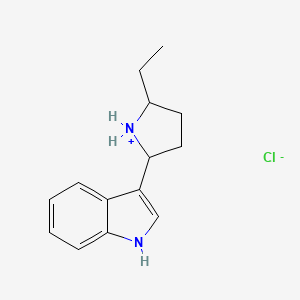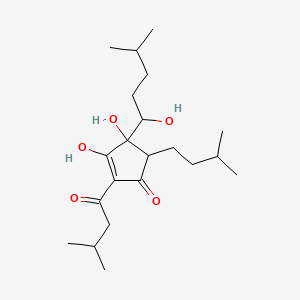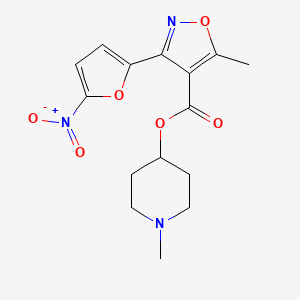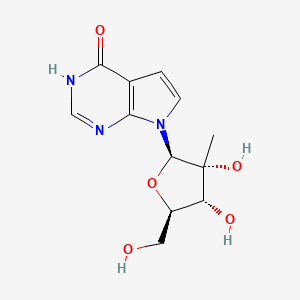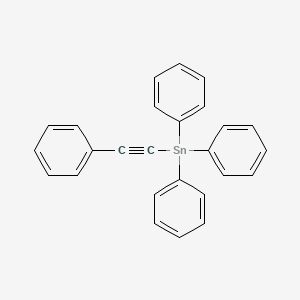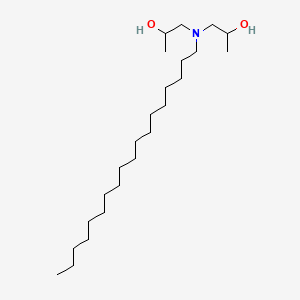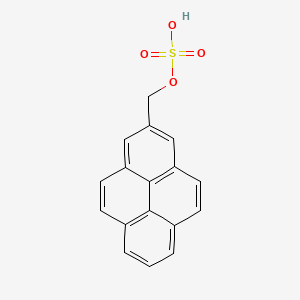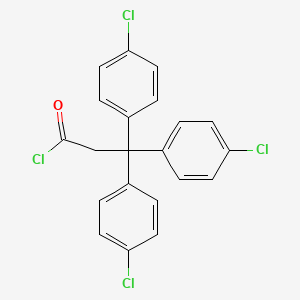
3,3,3-Tris(p-chlorophenyl)propionyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Tris(p-chlorophenyl)propionyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three p-chlorophenyl groups attached to a propionyl chloride moiety
准备方法
The synthesis of 3,3,3-Tris(p-chlorophenyl)propionyl chloride typically involves the reaction of p-chlorobenzene with propionyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where aluminum chloride acts as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
3,3,3-Tris(p-chlorophenyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation: It can act as an acylating agent in the presence of suitable catalysts, forming acylated derivatives.
Common reagents used in these reactions include thionyl chloride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
3,3,3-Tris(p-chlorophenyl)propionyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,3,3-Tris(p-chlorophenyl)propionyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar compounds to 3,3,3-Tris(p-chlorophenyl)propionyl chloride include other acyl chlorides and trisubstituted phenyl derivatives. For example:
3,3,3-Tris(p-methylphenyl)propionyl chloride: Similar structure but with methyl groups instead of chloro groups.
3,3,3-Tris(p-bromophenyl)propionyl chloride: Similar structure but with bromo groups instead of chloro groups.
The uniqueness of this compound lies in its specific reactivity and the influence of the chloro substituents on its chemical behavior.
属性
CAS 编号 |
2172-49-8 |
|---|---|
分子式 |
C21H14Cl4O |
分子量 |
424.1 g/mol |
IUPAC 名称 |
3,3,3-tris(4-chlorophenyl)propanoyl chloride |
InChI |
InChI=1S/C21H14Cl4O/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2 |
InChI 键 |
FPBMIAQHNZESKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



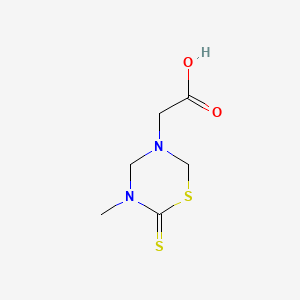
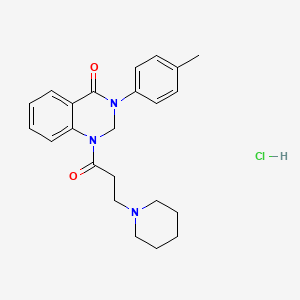
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
